6-Fluorocytosine
Descripción general
Descripción
6-Fluorocytosine is a synthetic antimycotic compound, first synthesized in 1957. It is a fluorinated analogue of cytosine and is primarily used as an antifungal agent. The compound is particularly effective against Candida species and Cryptococcus neoformans. It is often used in combination with other antifungal agents to treat severe systemic mycoses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorocytosine involves the fluorination of cytosine. One common method includes the reaction of cytosine with fluorine gas in the presence of a catalyst. Another method involves the use of fluoroacetonitrile and ethyl formate in an organic solvent under specific heating conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as fluorination, purification, and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluorocytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-fluorouracil, which is an active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and various organic solvents are used for substitution reactions.
Major Products:
5-Fluorouracil: A major product formed from the oxidation of this compound.
Various substituted cytosine derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
6-Fluorocytosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Studied for its effects on fungal cell metabolism and genetic material.
Medicine: Used in combination with other antifungal agents to treat severe fungal infections. .
Industry: Utilized in the production of antifungal medications and as a research tool in drug development.
Mecanismo De Acción
6-Fluorocytosine exerts its effects by being taken up by susceptible fungal cells and converted into 5-fluorouracil. This metabolite inhibits fungal RNA and DNA synthesis, thereby preventing the growth and replication of the fungal cells. The compound targets the enzyme cytosine deaminase, which is responsible for the conversion of cytosine to uracil in fungal cells .
Comparación Con Compuestos Similares
5-Fluorouracil: A closely related compound used primarily in cancer therapy.
Cytosine: The parent compound from which 6-Fluorocytosine is derived.
Fluorouridine: Another fluorinated pyrimidine analogue with similar properties.
Uniqueness: this compound is unique in its dual role as both an antifungal agent and a precursor to 5-fluorouracil, which has applications in cancer therapy. Its ability to inhibit fungal RNA and DNA synthesis makes it particularly effective against a broad range of fungal pathogens .
Actividad Biológica
6-Fluorocytosine (6-FC) is a fluorinated derivative of cytosine, a pyrimidine nucleobase that plays a critical role in the structure of nucleic acids. This compound has garnered attention due to its biological activities, particularly in antifungal therapy and its potential application in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, resistance patterns, and relevant case studies.
This compound is primarily known for its role as an antifungal agent, particularly against Candida and Cryptococcus species. The compound is converted intracellularly to 5-fluorouracil (5-FU), which subsequently integrates into RNA and disrupts protein synthesis by replacing uracil. This incorporation leads to the production of faulty proteins and ultimately results in cell death. The conversion process involves the enzyme cytosine deaminase, which is crucial for the activation of 6-FC into its active form .
Efficacy in Clinical Settings
Clinical studies have demonstrated the effectiveness of this compound in treating various fungal infections:
- Urinary Candidiasis : In a study involving 27 patients treated with 6-FC alone, a response rate of 78% was observed, although secondary resistance developed in 22% of cases .
- Cryptococcosis : A series of studies indicated that when combined with amphotericin B, 6-FC significantly improved survival rates in animal models of cryptococcal infection. The combination therapy led to increased median survival times compared to monotherapies .
Treatment Group | % Survival | Median Survival Time (days) |
---|---|---|
Control | 0 | 14 (6-18) |
Amphotericin B (AMB) 0.25 | 0 | 18 (6-26) |
Flucytosine (FC) 100 | 0 | 20 (18-22) |
AMB + FC | Varies | Increased by up to 5 days |
Resistance Patterns
Resistance to this compound can develop rapidly during treatment, posing significant challenges for effective therapy. Resistance mechanisms include mutations in the genes encoding cytosine deaminase, leading to reduced conversion rates of 6-FC to its active form. Studies have shown that resistant strains can emerge even after initial successful treatment .
In one study, resistant Candida parapsilosis strains developed after prolonged therapy with 6-FC, highlighting the need for careful monitoring and potential combination therapies to mitigate resistance development .
Case Studies
- Case Study on Urinary Candidiasis : A patient with recurrent urinary candidiasis was treated with monotherapy using 6-FC. Initial improvement was noted; however, resistance developed after several weeks, necessitating a switch to combination therapy with amphotericin B.
- Cryptococcal Meningitis : In a cohort study involving patients with cryptococcal meningitis, those treated with a combination of amphotericin B and flucytosine showed significantly better outcomes than those receiving either drug alone. The median survival time increased from 14 days in control groups to over 20 days with combination therapy .
Propiedades
IUPAC Name |
4-amino-6-fluoro-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYFUDYZSBIDHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326441 | |
Record name | 6-Fluorocytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2193-47-7 | |
Record name | NSC528183 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Fluorocytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.